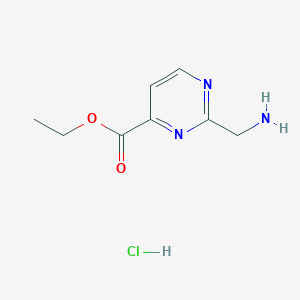

Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride

Description

Properties

CAS No. |

1196146-89-0 |

|---|---|

Molecular Formula |

C8H12ClN3O2 |

Molecular Weight |

217.65 g/mol |

IUPAC Name |

ethyl 2-(aminomethyl)pyrimidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)6-3-4-10-7(5-9)11-6;/h3-4H,2,5,9H2,1H3;1H |

InChI Key |

LWSGOTHRZFEITP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride typically involves the condensation of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride is primarily utilized in medicinal chemistry for its potential biological activities. It has been studied for its interactions with various biological targets, leading to the development of novel therapeutic compounds. Some key applications include:

- Anticancer Activity : The compound has been investigated as a potential inhibitor of SHP2 (Src Homology 2 Domain-Containing Phosphatase 2), which plays a crucial role in cancer cell proliferation and survival. Inhibiting SHP2 may provide a strategy for treating hyperproliferative diseases such as cancer .

- Anti-inflammatory Effects : Research has indicated that derivatives of pyrimidine compounds, including ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride, exhibit anti-inflammatory properties comparable to established drugs like indomethacin. These compounds have shown effective doses that indicate their potential for treating inflammatory conditions .

Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of pyrimidine derivatives are essential for understanding the pharmacological properties of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride. These studies help identify how modifications to the chemical structure influence biological activity:

- Binding Affinity : Interaction studies have focused on the binding affinity of this compound with various enzymes and receptors, providing insights into its mechanism of action within biological systems.

- Optimization of Potency : SAR analyses have led to the identification of more potent analogs by altering specific substituents on the pyrimidine ring, enhancing their therapeutic efficacy against targets like NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D) .

Synthetic Methodologies

The synthesis of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride typically involves multi-step organic synthesis techniques. The following methods are commonly employed:

-

Multi-step Reactions : The synthesis often requires several reactions to build the pyrimidine structure while ensuring high yields and purity. Key reactions include:

- Condensation Reactions : These are used to form the core pyrimidine structure.

- Amination Steps : Introducing the aminomethyl group is critical for enhancing biological activity.

Case Studies and Research Findings

Several case studies highlight the applications and efficacy of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride:

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers on the Pyrimidine Ring

Ethyl 6-(Aminomethyl)pyrimidine-4-Carboxylate Hydrochloride

- Structural Difference: The aminomethyl group is at position 6 instead of position 2.

- Impact : Altered electronic distribution and steric effects may influence binding affinity in biological targets.

- Molecular Formula : C8H12ClN3O2 (vs. C9H13ClN3O2 for the target compound; exact formula requires confirmation) .

Ethyl 4-Amino-2-(Aminomethyl)pyrimidine-5-Carboxylate Hydrochloride

Heterocycle Variants: Pyridine vs. Pyrimidine

Ethyl 2-(Aminomethyl)Isonicotinate Hydrochloride

Functional Group Modifications

Ethyl 2-(Hydroxymethyl)pyrimidine-4-Carboxylate

- Structural Difference: Hydroxymethyl (-CH2OH) replaces the aminomethyl group.

- Impact : Lower basicity and altered solubility profile (hydroxyl vs. amine) .

Methyl 2-(Aminomethyl)Nicotinate Hydrochloride

Tabulated Comparison of Key Compounds

Biological Activity

Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride is C₈H₁₂ClN₃O, with a molecular weight of approximately 217.653 g/mol. The compound features a pyrimidine ring with an aminomethyl substituent and a carboxylate ester, which contributes to its biological activity and versatility in chemical synthesis .

Synthesis

The synthesis of Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrimidine Ring : Starting from simple pyrimidine precursors.

- Aminomethylation : Introducing the aminomethyl group via reductive amination.

- Carboxylation : Modifying the ring to include the carboxylate ester.

These methods allow for high yields and purity, making the compound accessible for biological testing .

Anti-inflammatory Effects

Recent studies have shown that derivatives of pyrimidines, including Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride, exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have demonstrated potent inhibition of COX-2 activity, a key enzyme in the inflammatory pathway.

| Compound | IC50 (μmol) | Comparison |

|---|---|---|

| Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate | 0.04 ± 0.09 | Comparable to celecoxib (0.04 ± 0.01) |

| Compound A | 0.04 ± 0.02 | Similar potency |

| Indomethacin | 9.17 | Less potent than derivatives |

The anti-inflammatory activity was evaluated using in vitro assays that measured COX-1 and COX-2 inhibition, showing that the compound could serve as a lead for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the substituents on the pyrimidine ring significantly affect biological activity. For example, variations in the amino group position or type can enhance or diminish inhibitory potency against specific targets.

| Modification | Effect on Activity |

|---|---|

| Amino group at position 2 vs. position 4 | Increased COX-2 inhibition |

| Presence of methyl groups | Alters binding affinity |

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy .

Case Studies

-

In Vivo Studies : In animal models, compounds related to Ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride have shown reduced paw edema in carrageenan-induced inflammation models, indicating effective anti-inflammatory properties.

- ED50 Values :

- Compound B: 11.60 μM

- Compound C: 8.23 μM

- Indomethacin: 9.17 μM

- ED50 Values :

-

Cytotoxicity Assays : The cytotoxic effects of this compound were assessed against various cancer cell lines, demonstrating selective toxicity with lower effects on normal cells.

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- Normal fibroblasts

- Cell Lines Tested :

Q & A

Basic: What are the standard synthetic routes for ethyl 2-(aminomethyl)pyrimidine-4-carboxylate hydrochloride?

Answer:

The compound is typically synthesized via multi-step routes involving pyrimidine core functionalization. A common approach includes:

- Amination : Introducing the aminomethyl group at the 2-position using reagents like ammonia or alkylamines under controlled pH and temperature.

- Esterification : Coupling the carboxylate group at the 4-position via acid-catalyzed esterification with ethanol.

- Hydrochloride salt formation : Treating the free base with HCl in anhydrous conditions to improve stability .

Low yields (2–5%) in related pyrimidine syntheses highlight challenges in regioselectivity and purification, necessitating iterative optimization .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrochloride salt formation (e.g., shifts at ~8–10 ppm for pyrimidine protons) .

- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- X-ray crystallography : For absolute configuration verification in structurally related compounds .

Basic: What storage conditions ensure stability of the hydrochloride salt?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis or decomposition.

- Moisture control : Use desiccants (e.g., silica gel) in a dry nitrogen atmosphere .

- Light protection : Amber glassware or opaque packaging to avoid photodegradation .

Advanced: How can low yields in the aminomethylation step be optimized?

Answer:

Strategies include:

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

- AI-driven retrosynthesis : Tools like Reaxys or Pistachio models predict alternative pathways, such as reductive amination of pre-functionalized intermediates .

Advanced: How to resolve contradictions in spectroscopic data (e.g., ambiguous NMR peaks)?

Answer:

- 2D NMR techniques : COSY and HSQC to assign overlapping proton and carbon signals .

- Isotopic labeling : Use deuterated analogs to trace proton environments in complex spectra.

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ethyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride) to identify characteristic shifts .

Advanced: What methodologies are employed to study its biological interactions?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Receptor binding studies : Radiolabeled ligands (e.g., ³H or ¹⁴C) quantify affinity in competitive binding assays .

- Solubility profiling : Adjust pH or use co-solvents (e.g., DMSO) to enhance bioavailability in physiological buffers .

Advanced: How to address impurities in large-scale synthesis?

Answer:

- Chromatographic purification : Preparative HPLC with gradient elution to isolate the hydrochloride salt from byproducts (e.g., unreacted esters) .

- Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress and impurity formation .

- Quality control : Follow ICH guidelines for impurity profiling, including LC-MS/MS identification of degradants .

Advanced: What computational tools aid in retrosynthesis planning?

Answer:

- AI models : Platforms like Reaxys and Pistachio leverage reaction databases to propose viable routes, prioritizing steps with high atom economy .

- DFT calculations : Predict thermodynamic feasibility of intermediate formations (e.g., amide coupling) .

Basic: What solubility properties are critical for in vitro assays?

Answer:

- Aqueous solubility : The hydrochloride salt improves water solubility (~10–20 mg/mL at pH 3–5) compared to the free base .

- Organic solvents : Soluble in DMSO (≥50 mg/mL) for stock solutions; dilute in PBS for biological assays .

Advanced: How to validate synthetic intermediates during scale-up?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.